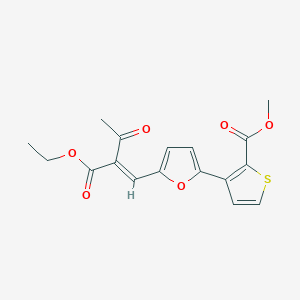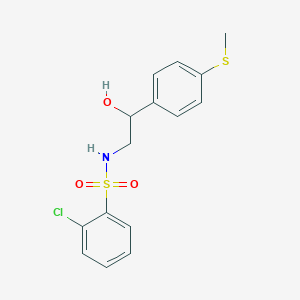
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is a complex organic compound characterized by its distinct molecular structure, which includes a chlorinated aromatic ring, a sulfonamide group, and a hydroxy-substituted ethyl chain linked to a methylthiophenyl group. This multifaceted structure is the cornerstone of its unique chemical and biological properties, making it a significant compound of interest in various scientific domains.
Mechanism of Action
Target of Action
Benzenesulfonamides are known to inhibit carbonic anhydrases, enzymes that assist rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Mode of Action
Benzenesulfonamides, like “2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide”, typically work by binding to the active site of carbonic anhydrases, inhibiting the enzyme’s function .
Biochemical Pathways
By inhibiting carbonic anhydrases, benzenesulfonamides can disrupt numerous physiological processes that rely on rapid pH regulation, such as respiration and the transport of carbon dioxide/bicarbonate in the blood .
Pharmacokinetics
The ADME properties of benzenesulfonamides can vary greatly depending on their specific structures. Generally, they are well absorbed and can cross cell membranes. They are metabolized in the liver and excreted in the urine .
Action Environment
The action, efficacy, and stability of benzenesulfonamides can be influenced by various environmental factors, including pH and the presence of other substances that can interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide typically begins with the chlorination of benzenesulfonamide. The intermediate product undergoes a series of reactions, including the introduction of the hydroxy group via an ethylation process, followed by the addition of the methylthiophenyl group through nucleophilic substitution. Critical reaction conditions include the use of suitable solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods: : Industrial production of this compound often leverages optimized synthetic routes for scalability. This includes continuous flow processes for the chlorination and ethylation steps, ensuring consistency and efficiency in large-scale manufacturing. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur moiety, to form sulfoxides and sulfones.
Reduction: : Reduction processes may target the nitro groups, if present, converting them to amines.
Substitution: : Aromatic substitution reactions can occur, especially on the chlorinated ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide, often in an acidic medium.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: : Reagents like sodium ethoxide or organometallic compounds facilitate substitution reactions, with conditions varying based on the desired substitution pattern.
Major Products: : The major products formed from these reactions depend on the specific process:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Conversion to amine derivatives.
Substitution: : Generation of various functionalized derivatives with altered physicochemical properties.
Scientific Research Applications
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide has been extensively studied for its applications across multiple scientific fields:
Chemistry: : Utilized as a precursor in the synthesis of more complex molecules, serving as a building block for novel compounds.
Biology: : Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic potentials, particularly in targeting specific molecular pathways associated with diseases.
Industry: : Used in the development of specialty chemicals, including dyes, pigments, and materials with specific functional properties.
Comparison with Similar Compounds
Compared to similar compounds, 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide stands out due to its unique structure and resultant properties. Similar compounds include:
2-chloro-N-(2-hydroxy-2-(4-methylphenyl)ethyl)benzenesulfonamide: : Lacks the methylthio group, resulting in different biological activity.
2-chloro-N-(2-hydroxy-2-(4-(methylsulfinyl)phenyl)ethyl)benzenesulfonamide: : Contains a sulfoxide group, leading to distinct chemical reactivity.
This comparison highlights the unique functional groups present in this compound, which confer specific chemical and biological properties that differentiate it from its analogs.
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-21-12-8-6-11(7-9-12)14(18)10-17-22(19,20)15-5-3-2-4-13(15)16/h2-9,14,17-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGWZSHJLCGJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
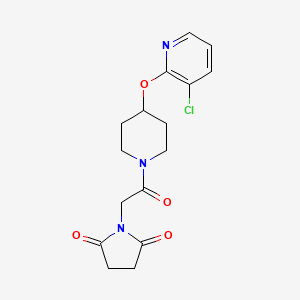
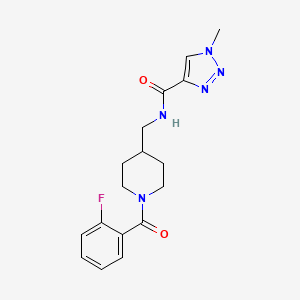
![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2573898.png)
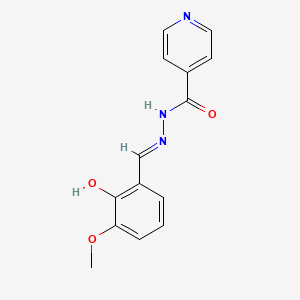
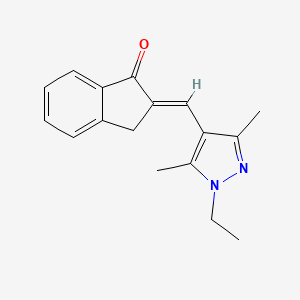
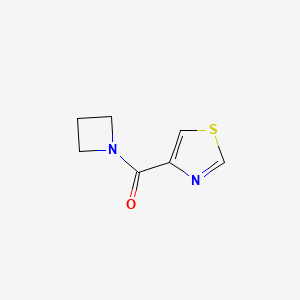
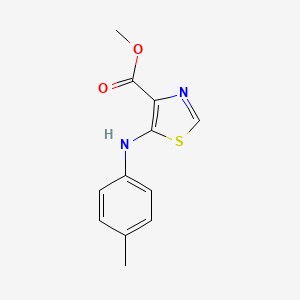
![4-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2573906.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2573907.png)
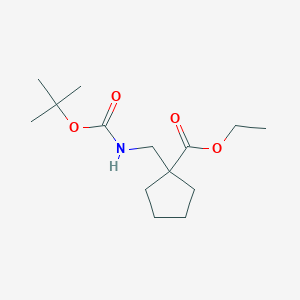
![N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2573909.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2573910.png)
